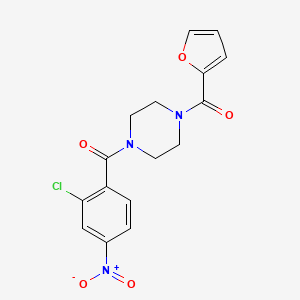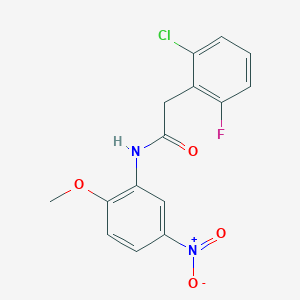
1-(2-chloro-4-nitrobenzoyl)-4-(2-furoyl)piperazine
Vue d'ensemble
Description
1-(2-chloro-4-nitrobenzoyl)-4-(2-furoyl)piperazine, also known as CNB-FP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
1-(2-chloro-4-nitrobenzoyl)-4-(2-furoyl)piperazine acts as an allosteric modulator of GPCRs, meaning it binds to a site on the receptor that is separate from the active site, and changes the receptor's conformation to either enhance or inhibit its activity. This can lead to changes in downstream signaling pathways and physiological effects.
Biochemical and Physiological Effects:
Research has shown that this compound can have a range of effects depending on the specific GPCR it targets. For example, it has been found to enhance the activity of the dopamine D2 receptor, leading to increased locomotor activity in mice. It has also been shown to inhibit the activity of the adenosine A2A receptor, which is involved in regulating inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-chloro-4-nitrobenzoyl)-4-(2-furoyl)piperazine in lab experiments is its specificity for certain GPCRs, allowing researchers to study the effects of modulating these receptors without affecting others. However, its use can also be limited by its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are many potential future directions for research involving 1-(2-chloro-4-nitrobenzoyl)-4-(2-furoyl)piperazine. One area of interest is in the development of new drugs targeting specific GPCRs, using this compound as a tool to study these receptors. Additionally, further research could explore the potential therapeutic applications of this compound itself, such as in the treatment of neurological disorders or inflammation.
Applications De Recherche Scientifique
1-(2-chloro-4-nitrobenzoyl)-4-(2-furoyl)piperazine has been found to have potential applications in a variety of scientific research fields. One area of interest is in the study of G protein-coupled receptors (GPCRs), which are involved in many physiological processes and are important drug targets. This compound has been shown to be a useful tool for studying GPCR activation and signaling pathways.
Propriétés
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c17-13-10-11(20(23)24)3-4-12(13)15(21)18-5-7-19(8-6-18)16(22)14-2-1-9-25-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBQUCOCYUYXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 5-{[(2-chloro-6-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B3485321.png)
![1-benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B3485323.png)
![methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate](/img/structure/B3485329.png)


![1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B3485336.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-methylpiperazine](/img/structure/B3485344.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B3485366.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485372.png)
![2-(2-chloro-6-fluorophenyl)-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide](/img/structure/B3485373.png)
![2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B3485374.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485382.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-bromobenzamide](/img/structure/B3485391.png)